molecular formula C25H36N2O2 B4061900 4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol

4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol

Cat. No. B4061900
M. Wt: 396.6 g/mol
InChI Key: NSNBGPVEKOUUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol is a useful research compound. Its molecular formula is C25H36N2O2 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol is 396.277678395 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

  • A study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including the development of Mannich base derivatives using morpholine or methyl piperazine as amine components, highlighting the compound's relevance in medicinal chemistry and drug development (Bektaş et al., 2010).
  • Research on the synthesis of novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting groups demonstrates the chemical's potential in polymer science and materials engineering, indicating its utility in developing polymeric amino protecting groups (Gormanns & Ritter, 1994).

Structural Analysis and Applications

  • Studies have explored the molecular structures of compounds exhibiting similar chemical frameworks, focusing on their dimeric pairs and the implications for understanding intermolecular interactions, which could inform the design of novel pharmaceutical agents and materials (Burgess et al., 1998).
  • Investigations into the crystal structures of related compounds have provided insights into their geometric and intermolecular interactions, crucial for drug design and the development of materials with specific properties (Żesławska et al., 2020).

Potential Medicinal Chemistry Applications

  • The development of photolabile amine protecting groups suitable for multistep flow synthesis, utilizing derivatives similar to the target compound, underscores the importance of such chemicals in facilitating complex synthetic processes in medicinal chemistry (Yueh et al., 2015).

properties

IUPAC Name

4-[[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2/c1-19-15-23(16-20(2)25(19)28)18-26(3)17-22-10-13-27(14-11-22)12-9-21-5-7-24(29-4)8-6-21/h5-8,15-16,22,28H,9-14,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNBGPVEKOUUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN(C)CC2CCN(CC2)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol
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4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol
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4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol
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4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol
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4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol
Reactant of Route 6
4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol

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